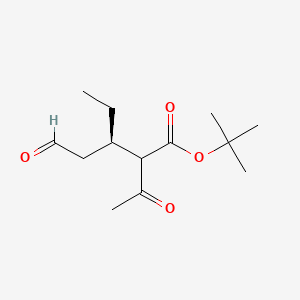
tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have significant applications in the pharmaceutical, chemical, and industrial sectors. This compound is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate, can be achieved through various methods. One common approach involves the reaction of tert-butanol with the corresponding acid or acid derivative in the presence of a catalyst. For example, the preparation of tert-butyl esters from amino acids and tert-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents has been reported . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves large-scale reactions using flow microreactor systems. These systems provide better control over reaction conditions, leading to higher yields and reduced waste. The use of tert-butyl hydroperoxide in the presence of metal-free conditions has also been explored for the synthesis of tert-butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability, which influences the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
tert-Butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate has several applications in scientific research. It is used in the synthesis of chiral intermediates, which are essential in the production of pharmaceuticals. The compound’s stability and reactivity make it a valuable tool in organic synthesis and biocatalysis . Additionally, it has applications in the development of lipid-lowering drugs, such as rosuvastatin, where it serves as a key intermediate .
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate include other tert-butyl esters and derivatives. Examples include tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and this compound .
Uniqueness: The uniqueness of this compound lies in its specific structure and the presence of the tert-butyl group. This group provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the compound’s chiral centers contribute to its importance in the synthesis of chiral intermediates and pharmaceuticals.
Propriétés
Numéro CAS |
921199-63-5 |
|---|---|
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate |
InChI |
InChI=1S/C13H22O4/c1-6-10(7-8-14)11(9(2)15)12(16)17-13(3,4)5/h8,10-11H,6-7H2,1-5H3/t10-,11?/m1/s1 |
Clé InChI |
BCPBXZRLMREMJJ-NFJWQWPMSA-N |
SMILES isomérique |
CC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
SMILES canonique |
CCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
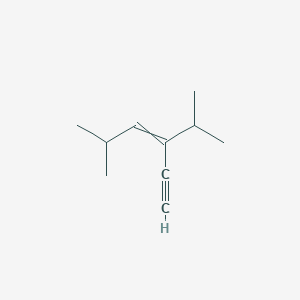

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)

![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
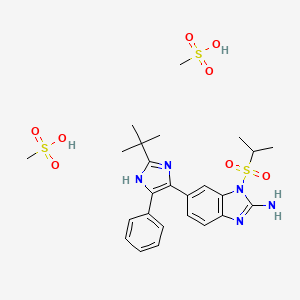
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
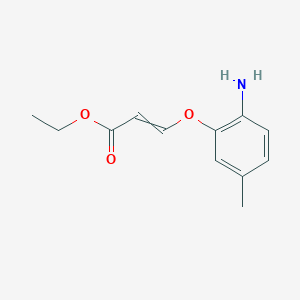
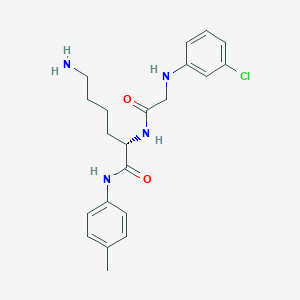
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
